REACTION_CXSMILES
|
[N:1]1[C:8](Cl)=[N:7][C:5](Cl)=[N:4][C:2]=1[Cl:3].[Al+3].[Cl-].[Cl-].[Cl-].OS(O)(=O)=O.[C:19]1([CH3:26])[CH:24]=[CH:23][CH:22]=[C:21]([CH3:25])[CH:20]=1>ClC1C=CC=CC=1>[Cl:3][C:2]1[N:4]=[C:5]([C:24]2[CH:23]=[CH:22][C:21]([CH3:25])=[CH:20][C:19]=2[CH3:26])[N:7]=[C:8]([C:24]2[CH:23]=[CH:22][C:21]([CH3:25])=[CH:20][C:19]=2[CH3:26])[N:1]=1.[CH3:26][C:19]1[CH:20]=[C:21]([CH3:25])[CH:22]=[CH:23][C:24]=1[C:2]1[N:4]=[C:5]([C:24]2[CH:23]=[CH:22][C:21]([CH3:25])=[CH:20][C:19]=2[CH3:26])[N:7]=[C:8]([C:24]2[CH:23]=[CH:22][C:21]([CH3:25])=[CH:20][C:19]=2[CH3:26])[N:1]=1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
WAIT
|
Details
|
HPLC analysis after 2 h at room temperature showed
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
100% of the cyanuric chloride had reacted
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC(=N1)C1=C(C=C(C=C1)C)C)C1=C(C=C(C=C1)C)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC(=C1)C)C1=NC(=NC(=N1)C1=C(C=C(C=C1)C)C)C1=C(C=C(C=C1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |